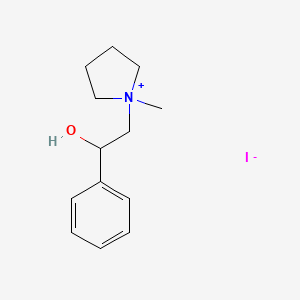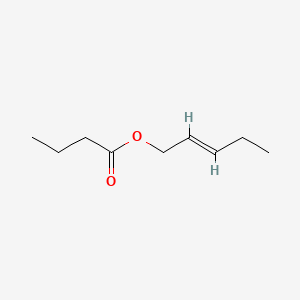
(E)-Pent-2-enyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Pent-2-enyl butyrate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in fruits and flowers. This particular compound is characterized by its fruity odor, making it a valuable ingredient in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-Pent-2-enyl butyrate can be synthesized through the esterification reaction between (E)-pent-2-en-1-ol and butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes as biocatalysts is also explored to achieve a more environmentally friendly and efficient synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Pent-2-enyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (E)-pent-2-en-1-ol and butyric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: (E)-Pent-2-en-1-ol and butyric acid.
Reduction: (E)-Pent-2-en-1-ol.
Transesterification: A different ester depending on the alcohol used.
Applications De Recherche Scientifique
(E)-Pent-2-enyl butyrate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound’s pleasant aroma makes it useful in behavioral studies involving insects and other animals.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mécanisme D'action
The mechanism of action of (E)-Pent-2-enyl butyrate in biological systems involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In antimicrobial studies, the compound is believed to disrupt microbial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings.
Butyl butyrate: Has a sweet, fruity odor, used in perfumes and flavorings.
Methyl butyrate: Known for its apple-like aroma, used in flavorings.
Uniqueness
(E)-Pent-2-enyl butyrate is unique due to its specific fruity aroma, which is distinct from other butyrate esters. Its structure, featuring an unsaturated alkyl chain, also contributes to its unique chemical properties and reactivity.
Propriétés
Numéro CAS |
42125-30-4 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
[(E)-pent-2-enyl] butanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
Clé InChI |
ZZHQHHZVZDBPNY-AATRIKPKSA-N |
SMILES isomérique |
CCCC(=O)OC/C=C/CC |
SMILES canonique |
CCCC(=O)OCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


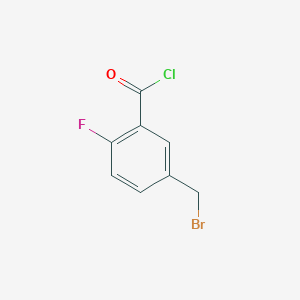

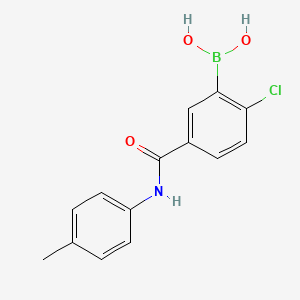
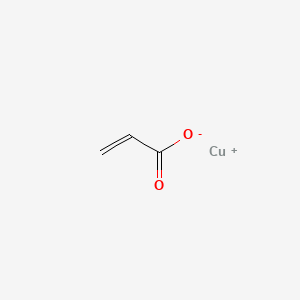

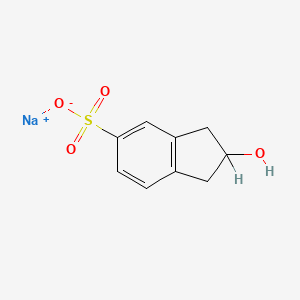
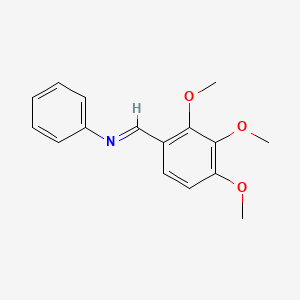
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

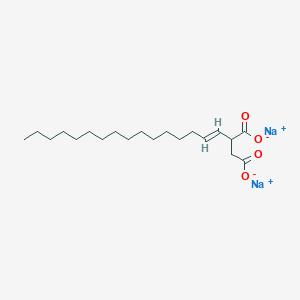
![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)

